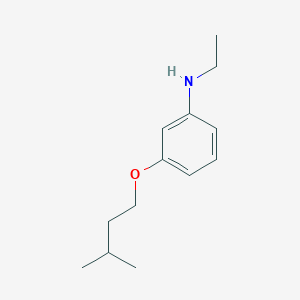![molecular formula C22H23NO3 B1385652 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline CAS No. 1040690-07-0](/img/structure/B1385652.png)
2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline
Vue d'ensemble
Description
Anilines are a class of compounds that contain an amino group (-NH2) attached to a phenyl group. They are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of anilines often involves the nitration of benzene to produce nitrobenzene, which is then reduced to aniline . Other methods may involve the reaction of aniline with alkyl halides to produce secondary or tertiary amines .Molecular Structure Analysis
Anilines have a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds) attached to an amino group. The presence of the amino group can activate the benzene ring towards electrophilic aromatic substitution .Chemical Reactions Analysis
Anilines can undergo a variety of reactions, including acylation, alkylation, and halogenation . They can also react with nitrous acid to form diazonium salts, which can be used to synthesize a wide range of other compounds .Physical And Chemical Properties Analysis
Anilines are generally colorless, although they can darken upon exposure to air due to oxidation. They have a characteristic odor and are less dense than water. Anilines can form hydrogen bonds, which can increase their boiling points compared to hydrocarbons of similar molecular weight .Mécanisme D'action
Target of Action
It is known that this compound is often used as a reagent and intermediate in organic synthesis . Therefore, its targets can vary depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline is also dependent on the specific reactions it is used in. It is known to possess characteristics similar to ester compounds and is a colorless to slightly yellow liquid . It can act as a protecting group in organic synthesis, participating in various synthetic pathways .
Biochemical Pathways
As a reagent and intermediate in organic synthesis, it can be involved in a wide range of reactions and thus potentially affect various biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent and intermediate in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at 2-8°C in a sealed and dry condition . It should also be handled under strict laboratory conditions, avoiding contact with skin and eyes, and kept away from sources of ignition and oxidizing agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-24-19-11-13-20(14-12-19)25-16-15-23-21-9-5-6-10-22(21)26-17-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROKGPWNVQGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192461 | |
| Record name | N-[2-(4-Methoxyphenoxy)ethyl]-2-(phenylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040690-07-0 | |
| Record name | N-[2-(4-Methoxyphenoxy)ethyl]-2-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Methoxyphenoxy)ethyl]-2-(phenylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)
![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)
![3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385573.png)
![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(isopentyloxy)aniline](/img/structure/B1385579.png)
![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine](/img/structure/B1385585.png)



![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)